molecular formula C15H11FN2O B3131942 3-(2-Fluorobenzyl)quinoxalin-2(1H)-one CAS No. 361189-43-7

3-(2-Fluorobenzyl)quinoxalin-2(1H)-one

Cat. No.: B3131942
CAS No.: 361189-43-7
M. Wt: 254.26 g/mol
InChI Key: UTQQSSIDOYGPCN-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzyl)quinoxalin-2(1H)-one is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a fluorobenzyl group at the third position of the quinoxalin-2(1H)-one structure imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorobenzyl)quinoxalin-2(1H)-one typically involves the reaction of 2-fluorobenzylamine with 1,2-dicarbonyl compounds such as glyoxal or its derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the quinoxalinone ring to a dihydroquinoxaline structure.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the fluorobenzyl group under basic conditions.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluorobenzyl)quinoxalin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzyl)quinoxalin-2(1H)-one varies depending on its application:

    Anticancer Activity: The compound may inhibit specific enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells.

    Antimicrobial Activity: It may disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms.

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

3-(2-Fluorobenzyl)quinoxalin-2(1H)-one can be compared with other quinoxaline derivatives such as:

    3-Benzylquinoxalin-2(1H)-one: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    3-(2-Chlorobenzyl)quinoxalin-2(1H)-one: Contains a chlorine atom instead of fluorine, leading to variations in electronic properties and reactivity.

    3-(2-Methylbenzyl)quinoxalin-2(1H)-one: The presence of a methyl group instead of fluorine affects the compound’s steric and electronic characteristics.

The unique presence of the fluorobenzyl group in this compound imparts distinct properties that can be advantageous in specific applications, such as enhanced binding affinity to biological targets and improved stability under certain conditions.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-11-6-2-1-5-10(11)9-14-15(19)18-13-8-4-3-7-12(13)17-14/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQQSSIDOYGPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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